molecular formula C8H7ClN2 B1626124 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- CAS No. 39184-65-1

3H-Diazirine, 3-chloro-3-(4-methylphenyl)-

Cat. No. B1626124
CAS RN: 39184-65-1
M. Wt: 166.61 g/mol
InChI Key: JQJKGIDVIWRSIT-UHFFFAOYSA-N
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Description

3H-Diazirine, 3-chloro-3-(4-methylphenyl)- is an organic compound with a diazirine functional group. It is commonly used in scientific research as a photoaffinity labeling reagent due to its ability to crosslink proteins and nucleic acids. The compound is synthesized using a multi-step process and has several advantages and limitations for use in lab experiments.

Mechanism of Action

The mechanism of action of 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- involves the activation of the diazirine functional group by exposure to ultraviolet light. This results in the formation of a highly reactive carbene intermediate, which can then react with nearby molecules to form a covalent bond. This process allows researchers to selectively crosslink proteins and nucleic acids in a controlled manner.
Biochemical and Physiological Effects:
The use of 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- in scientific research has no known biochemical or physiological effects. The compound is used in vitro and does not interact with living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- in lab experiments include its ability to selectively crosslink proteins and nucleic acids, its stability in the presence of reducing agents, and its compatibility with a wide range of biological samples. The limitations of using the compound include its potential for non-specific labeling, its sensitivity to light and heat, and the need for specialized equipment for UV irradiation.

Future Directions

There are several future directions for the use of 3H-Diazirine, 3-chloro-3-(4-methylphenyl)- in scientific research. One direction is the development of new photoaffinity labeling reagents with improved specificity and sensitivity. Another direction is the use of the compound in the study of protein-protein interactions in living cells. Additionally, the compound could be used in the development of new drugs and therapies by targeting specific proteins and nucleic acids.

Scientific Research Applications

3H-Diazirine, 3-chloro-3-(4-methylphenyl)- is commonly used in scientific research as a photoaffinity labeling reagent. It is used to crosslink proteins and nucleic acids, allowing researchers to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. The compound is also used in the study of enzyme mechanisms and receptor-ligand interactions.

properties

IUPAC Name

3-chloro-3-(4-methylphenyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJKGIDVIWRSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451637
Record name 3H-Diazirine, 3-chloro-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Diazirine, 3-chloro-3-(4-methylphenyl)-

CAS RN

39184-65-1
Record name 3H-Diazirine, 3-chloro-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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